Cosamin
Overview
Description
Cosamin is a dietary supplement primarily used to support joint health. It contains a combination of glucosamine hydrochloride and chondroitin sulfate, which are compounds naturally found in cartilage. This compound is often recommended for individuals suffering from osteoarthritis or joint pain as it helps to maintain the structure and function of joint cartilage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glucosamine hydrochloride, one of the key components of Cosamin, typically involves the hydrolysis of chitin, which is derived from the exoskeletons of shellfish. The process includes the following steps:
Deacetylation: Chitin is treated with a strong base, such as sodium hydroxide, to remove acetyl groups, resulting in chitosan.
Hydrolysis: Chitosan is then hydrolyzed using hydrochloric acid to produce glucosamine hydrochloride.
Chondroitin sulfate is usually extracted from animal cartilage, such as bovine or shark cartilage. The extraction process involves:
Enzymatic Digestion: Cartilage is treated with proteolytic enzymes to break down proteins and release chondroitin sulfate.
Purification: The resulting mixture is purified using techniques such as precipitation, filtration, and dialysis to obtain chondroitin sulfate.
Industrial Production Methods
Industrial production of glucosamine hydrochloride and chondroitin sulfate follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous processing and advanced purification techniques to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Glucosamine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of glucosaminic acid.
Reduction: Reduction of glucosamine can yield various derivatives, such as N-acetylglucosamine.
Substitution: Glucosamine can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: Glucosaminic acid.
Reduction: N-acetylglucosamine.
Substitution: Various glucosamine derivatives depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
Cosamin works by inhibiting enzymes that break down cartilage, thereby protecting the cartilage and promoting joint health. Glucosamine serves as a precursor for glycosaminoglycans, which are essential components of cartilage. Chondroitin sulfate helps to maintain the elasticity and strength of cartilage by attracting water molecules and providing resistance to compression .
Comparison with Similar Compounds
Similar Compounds
Glucosamine Sulfate: Another form of glucosamine used in joint supplements.
Methylsulfonylmethane (MSM): Often combined with glucosamine and chondroitin in joint supplements.
Hyaluronic Acid: Used for joint lubrication and as a component of synovial fluid.
Uniqueness of Cosamin
This compound is unique due to its specific combination of glucosamine hydrochloride and chondroitin sulfate, which has been shown to be effective in clinical studies. The combination works synergistically to provide better joint health benefits compared to individual components .
Properties
IUPAC Name |
2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948464 | |
Record name | 2-Amino-2-deoxyhexose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25591-10-0, 66-84-2, 5505-63-5 | |
Record name | NSC244783 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucosamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucosamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2-deoxyhexose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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